molecular formula C16H17N3O2 B4385429 N'-(2-ethylphenyl)-N-(pyridin-4-ylmethyl)oxamide

N'-(2-ethylphenyl)-N-(pyridin-4-ylmethyl)oxamide

Cat. No.: B4385429
M. Wt: 283.32 g/mol
InChI Key: URIQHJPQLGQFIZ-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-N’-(4-pyridinylmethyl)ethanediamide is a synthetic organic compound characterized by the presence of an ethanediamide backbone substituted with 2-ethylphenyl and 4-pyridinylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-N’-(4-pyridinylmethyl)ethanediamide typically involves the reaction of 2-ethylphenylamine with 4-pyridinylmethylamine in the presence of an appropriate coupling agent. Commonly used coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an inert solvent like dichloromethane or dimethylformamide (DMF) under mild conditions.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, alternative solvents, or more efficient catalysts. The specific methods would depend on the desired scale and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-N’-(4-pyridinylmethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(2-ethylphenyl)-N’-(4-pyridinylmethyl)ethanediamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology and Medicine

In biological and medicinal research, this compound could be investigated for its potential as a therapeutic agent. Its structure suggests it might interact with biological targets such as enzymes or receptors.

Industry

In industry, N-(2-ethylphenyl)-N’-(4-pyridinylmethyl)ethanediamide could be used in the production of polymers, coatings, or other materials requiring specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-N’-(4-pyridinylmethyl)ethanediamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethylphenyl)-N’-(4-pyridinylmethyl)ethanediamide can be compared with other ethanediamide derivatives, such as N,N’-bis(2-ethylphenyl)ethanediamide or N,N’-bis(4-pyridinylmethyl)ethanediamide.
  • It can also be compared with other compounds containing similar aromatic substitutions, such as N-(2-ethylphenyl)-N’-(4-pyridinylmethyl)benzamide.

Uniqueness

The uniqueness of N-(2-ethylphenyl)-N’-(4-pyridinylmethyl)ethanediamide lies in its specific substitution pattern, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N'-(2-ethylphenyl)-N-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-2-13-5-3-4-6-14(13)19-16(21)15(20)18-11-12-7-9-17-10-8-12/h3-10H,2,11H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIQHJPQLGQFIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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